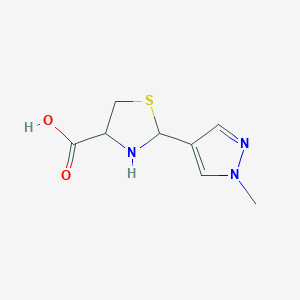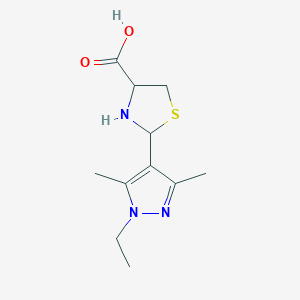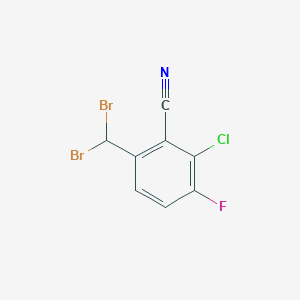![molecular formula C12H21NO3 B1345005 tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate CAS No. 1000933-99-2](/img/structure/B1345005.png)
tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
Descripción general
Descripción
Tert-butyl carbamates are a class of organic compounds that serve as versatile intermediates in the synthesis of various chemical entities. They are particularly useful due to their protective group properties, especially for hydroxylamines and amines, and their ability to undergo a range of chemical transformations .
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through multiple synthetic routes. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid . Another example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine, which is an intermediate of the natural product jaspine B, through a seven-step process including esterification and Corey-Fuchs reaction . Additionally, tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate was synthesized via Suzuki cross-coupling reaction .
Molecular Structure Analysis
The molecular structures of tert-butyl carbamates are characterized using various spectroscopic methods such as high-resolution mass spectrometry, 1H and 13C-NMR, IR, and UV spectroscopy . X-ray crystallography has also been employed to determine the crystal and molecular structure of these compounds, revealing details such as intramolecular hydrogen bonding .
Chemical Reactions Analysis
Tert-butyl carbamates are reactive intermediates that can undergo a variety of chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate reacts with different acid chlorides to produce 9-substituted derivatives . These reactions demonstrate the utility of tert-butyl carbamates as building blocks in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of tert-butyl groups imparts steric bulk, which can affect the reactivity and physical properties of the carbamates. The thermal properties and stability of these compounds have been studied using thermal analysis techniques . Additionally, computational methods like Density Functional Theory (DFT) are used to predict and analyze the properties of these molecules 10.
Aplicaciones Científicas De Investigación
Synthesis of Natural Products and Analogs
- tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate is used as an intermediate in synthesizing natural products like jaspine B, which has shown cytotoxic activity against various human carcinoma cell lines. The synthesis process involves multiple steps such as esterification, protection, and reduction (Tang et al., 2014).
Development of Insecticides
- The compound has been converted into spirocyclopropanated analogs of insecticides like Thiacloprid and Imidacloprid. This involves a series of chemical reactions leading to the final products, which are structurally related to tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate (Brackmann et al., 2005).
Synthesis of Heterocycles
- The compound has been utilized in preparing various heterocycles like hexahydrofuro[2,3-c]pyridine derivatives. These synthetic pathways are significant for developing new chemical entities with potential biological activities (Moskalenko & Boev, 2014).
Pharmaceutical Research
- In pharmaceutical research, tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate serves as a key intermediate for synthesizing various bioactive molecules. For example, it has been used in developing enantiomerically pure compounds for potential pharmaceutical applications (Maton et al., 2010).
Exploration of Polymerizable Antioxidants
- Research has also focused on synthesizing monomeric antioxidants containing hindered phenols, where tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate derivatives play a role. These antioxidants show promise in protecting materials like polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(2-hydroxyspiro[3.3]heptan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-4-12(5-8)6-9(14)7-12/h8-9,14H,4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBQALZXPLXYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649586 | |
| Record name | tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-6-hydroxyspiro[3.3]heptane | |
CAS RN |
1000933-99-2 | |
| Record name | tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



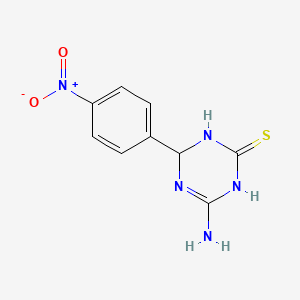

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)


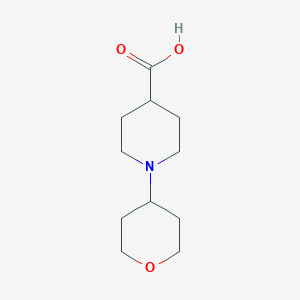
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)
